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Compound of Interest

Compound Name: 1-(1-methyl-1H-pyrazol-4-yl)urea

CAS No.: 1153803-08-7

Cat. No.: B2849777

Get Quote

Q1: How can I structurally modify my pyrazolyl urea to shift from a promiscuous ATP-

competitive (Type I) profile to a highly selective allosteric (Type II) binding mode? The

Causality: To achieve Type II binding, your molecule must exploit the allosteric deep pocket that

is only exposed when the kinase activation loop adopts the inactive "DFG-out" conformation.

Because this allosteric pocket is significantly less conserved across the kinome than the ATP-

binding hinge region, targeting it inherently drives a superior kinase selectivity profile[1]. The

Solution: The classic benchmark for this modification is the p38α MAPK inhibitor BIRB-796

(doramapimod). By introducing a bulky, lipophilic group (such as a tert-butyl) at the C-3 position

of the 5-pyrazolyl ring, combined with a substituted aryl group on the urea moiety, the

compound sterically forces the phenylalanine of the DFG motif to swing outward by

approximately 10 Å[1]. This creates a deep lipophilic interaction that thermodynamically traps

the inactive kinase state. If your current scaffold is a standard 4-pyrazolyl or 5-pyrazolyl urea,

append a bulky hydrophobic moiety (e.g., t-butyl or trifluoromethylphenyl) adjacent to the urea

linker to induce this conformational shift.

Q2: My pyrazolyl urea is hitting off-target kinases (e.g., TrkA) when I am trying to target a

specific kinase like ALK. How do I tune the hinge-binding region? The Causality: Selectivity

between closely related kinases often relies on exploiting single amino acid differences in the
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juxtamembrane or hinge regions. When the allosteric pocket alone does not provide enough

differentiation, deliberate steric clashing is a powerful secondary filter. The Solution: You must

introduce functional groups that clash with specific residues in the off-target kinase while

remaining accommodated by the target kinase. For example, introducing sulfonyl or carbonyl

moieties with a morpholinylamide group at position 3 of the pyrazole core creates a severe

steric clash with Tyr590 of TrkA, effectively abolishing off-target binding while maintaining low-

nanomolar affinity for ALK[2]. Perform a structural alignment of your target versus off-target

kinases, identify non-conserved bulky residues near the ATP pocket, and introduce rigid,

sterically demanding groups to penalize off-target binding.

Q3: My modified pyrazolyl urea shows picomolar affinity in enzymatic assays, but the cellular

IC50 drops to the micromolar range. What is causing this disconnect? The Causality: While

poor cell permeability or high efflux ratios are common culprits, researchers frequently overlook

the kinetic consequences of Type II binding. The structural modifications required to induce the

DFG-out shift (like adding bulky C-3 groups) often result in slow binding kinetics—specifically, a

slow association rate ( kon​) and an extremely long dissociation rate ( koff​)[1]. The Solution: The

conformational change required for the kinase to adopt the DFG-out state takes time. If your

cellular assay is read at 1 hour, but the structural rearrangement takes 2 to 3 hours to

equilibrate, your apparent cellular IC50 will be artificially high. You must validate the binding

kinetics using a Residence Time assay (see Section 3) before abandoning the scaffold for

permeability issues.

Section 2: Quantitative SAR & Selectivity Profiles
To benchmark your modifications, compare your biochemical and cellular data against these

established pyrazolyl urea derivatives.
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Compound
Primary
Target

Binding
Mode

Enzymatic
Affinity

Cellular
Potency

Selectivity
Profile

BIRB-796 p38α MAPK
Type II (DFG-

out)

Kd​= 0.046

nM

EC50 = 18

nM (TNFα)

Highly

selective;

JNK2α2 IC50

= 0.1 µM[3]

Compound

17
p38α MAPK

Type II (DFG-

out)
IC50 = 53 nM

IC50 = 820

nM (IL-6)

Moderate

kinome

selectivity[1]

CCT3833
pan-RAF /

Src
Type II Low nM

Low nM

(Tumor

models)

Spares

broader

kinome[2]

VPC00628 p38 MAPK
Type II (DFG-

out)
Low nM N/A

High shape

complementa

rity[4]

Section 3: Validated Experimental Workflows
Protocol: Surface Plasmon Resonance (SPR) Kinase
Washout Assay for Type II Inhibitors
To definitively prove that a drop in cellular potency is due to slow-binding kinetics rather than

poor permeability, execute this self-validating SPR protocol to measure Residence Time (

τ=1/koff​).

Step 1: Sensor Chip Preparation Immobilize your recombinant target kinase (e.g., p38α) onto a

CM5 sensor chip using standard amine coupling chemistry. Critical Control: Ensure the

immobilization level is kept strictly below 1000 Response Units (RU). High density will cause

mass transport limitations, artificially inflating your measured kon​and obscuring true kinetic

rates.

Step 2: Analyte Preparation Prepare a 3-fold dilution concentration series of your pyrazolyl urea

(e.g., 0.1 nM to 100 nM) in running buffer (HEPES-buffered saline containing 0.05% Tween-20
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and 1% DMSO). Match the DMSO concentration perfectly between the analyte and the running

buffer to prevent bulk refractive index shifts.

Step 3: Association Phase (Extended) Inject the compound over the kinase-coated chip at a

high flow rate (50 µL/min). Critical Control: Maintain the injection for a prolonged contact time

(minimum 15–30 minutes). Standard 2-minute injections are insufficient for Type II inhibitors, as

the slow conformational shift (DFG-in to DFG-out) will not reach equilibrium, leading to

inaccurate Kd​calculations.

Step 4: Dissociation Phase (Extended) Switch to blank running buffer and monitor the

dissociation. Critical Control: Monitor dissociation for 2 to 4 hours. Type II pyrazolyl ureas often

have residence times exceeding several hours. Short dissociation windows will result in a flat

line, making it mathematically impossible to fit the koff​curve.

Step 5: Data Analysis Fit the resulting sensorgrams to a 1:1 Langmuir binding model. If a

biphasic curve is observed, apply a two-state reaction model to account for the induced-fit

conformational change. Calculate kon​, koff​, and Residence Time ( τ ).

Section 4: Structural Logic & Pathway Visualization
The following diagram maps the rational design pathways for modifying the pyrazolyl urea

scaffold to achieve specific pharmacological outcomes.
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Base Pyrazolyl Urea Scaffold
(Promiscuous Type I Binder)

Modify C-3 Position
(Add bulky t-butyl / CF3-phenyl)

Modify N-1 / C-3 Position
(Add steric clashing groups)

Urea Linker Extension
(Aliphatic chain insertion)

Forces DFG-out Conformation
(Exploits Allosteric Pocket)

Clashes with non-conserved
hinge residues (e.g., Tyr590)

Relieves steric repulsion
in 1,5-diarylpyrazoles

High Type II Selectivity
(e.g., BIRB-796 for p38α)

Isoform Selectivity
(e.g., ALK over TrkA)

Improved Target Affinity
(e.g., sEH vs COX inhibitors)

Click to download full resolution via product page

Logical workflow of pyrazolyl urea structural modifications driving kinase selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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